molecular formula C14H17N3O4 B5731668 1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide

1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5731668
M. Wt: 291.30 g/mol
InChI Key: STMWPZJGNHPBNG-UHFFFAOYSA-N
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Description

1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of piperidine with 2-methyl-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:

This compound’s unique combination of a nitrophenyl group and a piperidine ring makes it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

1-(2-methyl-3-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-11(3-2-4-12(9)17(20)21)14(19)16-7-5-10(6-8-16)13(15)18/h2-4,10H,5-8H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWPZJGNHPBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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